molecular formula C14H13F3N2O2S B14754197 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide CAS No. 851165-68-9

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

Cat. No.: B14754197
CAS No.: 851165-68-9
M. Wt: 330.33 g/mol
InChI Key: AUSGSDWOYCOFJF-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in research and development settings due to its specific interactions and reactivity.

Preparation Methods

The synthesis of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and benzenesulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific pathways or receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other similar compounds, 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide stands out due to its unique trifluoromethyl group, which enhances its chemical stability and reactivity. Similar compounds include:

Biological Activity

4-Methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a sulfonamide derivative with promising biological activities. Its unique structure, characterized by a trifluoromethyl group and a pyridine moiety, suggests potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C14_{14}H13_{13}F3_3N2_2O2_2S
  • Molecular Weight : 330.33 g/mol
  • CAS Number : 851165-68-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its reactivity, while the trifluoromethyl group increases electrophilicity, facilitating interactions with nucleophiles and biological macromolecules.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

  • Antitumor Activity :
    • Research has shown that this compound can inhibit tumor cell proliferation and migration. For instance, studies utilizing MTT assays demonstrated significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
    • The compound's mechanism involves inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
  • Enzyme Inhibition :
    • It has been utilized in studies focusing on enzyme inhibition, particularly in pathways relevant to cancer progression and metabolic disorders. The binding affinity of the compound to specific enzymes enhances its potential therapeutic applications .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against MDA-MB-231 breast cancer cells. The results indicated an IC50_{50} value of approximately 0.126 μM, demonstrating potent anti-proliferative effects compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Further investigation revealed that treatment with the compound led to increased lipid peroxidation and elevated levels of malondialdehyde (MDA), confirming its role in inducing ferroptosis. Western blot analysis showed decreased expression of key proteins involved in antioxidant defense mechanisms, such as SLC7A11/XCT and GPX4 .

Data Tables

Property Value
Molecular FormulaC14_{14}H13_{13}F3_{3}N2_{2}O2_{2}S
Molecular Weight330.33 g/mol
CAS Number851165-68-9
Antitumor IC50_{50}0.126 μM
MechanismInduction of ferroptosis

Properties

CAS No.

851165-68-9

Molecular Formula

C14H13F3N2O2S

Molecular Weight

330.33 g/mol

IUPAC Name

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H13F3N2O2S/c1-10-2-4-12(5-3-10)22(20,21)19-13(14(15,16)17)11-6-8-18-9-7-11/h2-9,13,19H,1H3

InChI Key

AUSGSDWOYCOFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

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